REACTION_CXSMILES
|
[CH3:1][O:2][CH2:3][CH2:4][O:5][CH2:6][CH2:7][O:8][CH2:9][CH2:10][O:11][CH2:12][CH2:13][C:14]([O:16]C(C)(C)C)=[O:15].C1(C)C=CC(S(O)(=O)=O)=CC=1.O.[OH-].[Na+]>C(OCC)(=O)C>[CH3:1][O:2][CH2:3][CH2:4][O:5][CH2:6][CH2:7][O:8][CH2:9][CH2:10][O:11][CH2:12][CH2:13][C:14]([OH:16])=[O:15] |f:3.4|
|
Name
|
|
Quantity
|
65 g
|
Type
|
reactant
|
Smiles
|
COCCOCCOCCOCCC(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
21.16 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
31.7 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
65 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
65 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
stirred at that temperature for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to 0° C. and basified to pH 10 to 11
|
Type
|
STIRRING
|
Details
|
The contents were stirred at 25-30° C. for 10 minutes
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
separated the layer
|
Type
|
TEMPERATURE
|
Details
|
The aqueous layer was cooled to 0 to 5° C.
|
Type
|
EXTRACTION
|
Details
|
the product was extracted to methylene chloride (120 ml×2)
|
Type
|
WASH
|
Details
|
The combined organic layer was washed with water, brine solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under vacuum
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
COCCOCCOCCOCCC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 40.5 g | |
YIELD: PERCENTYIELD | 77.1% | |
YIELD: CALCULATEDPERCENTYIELD | 77% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |